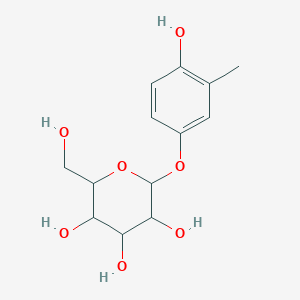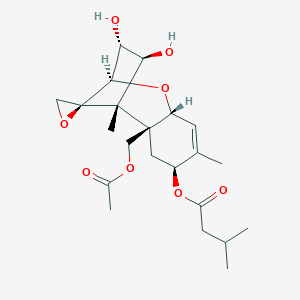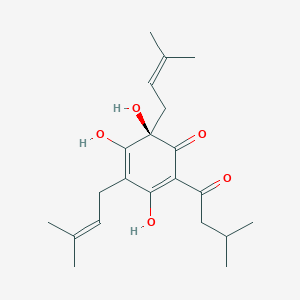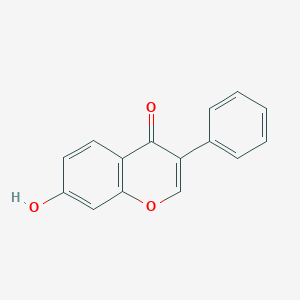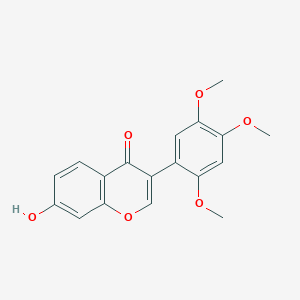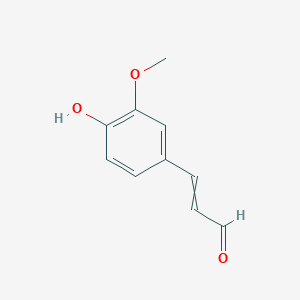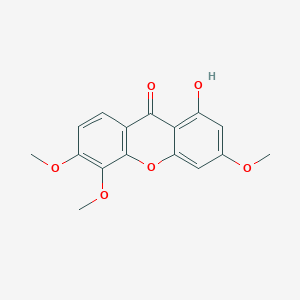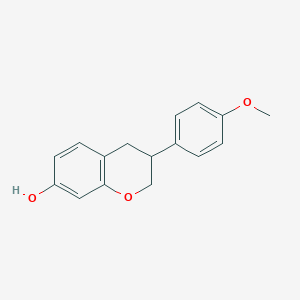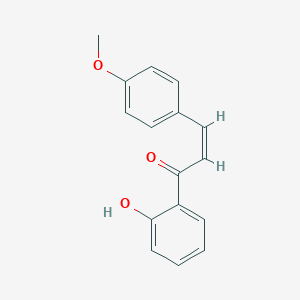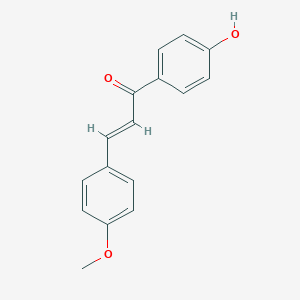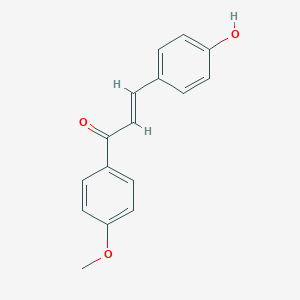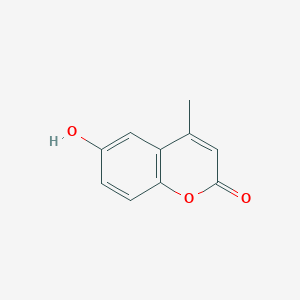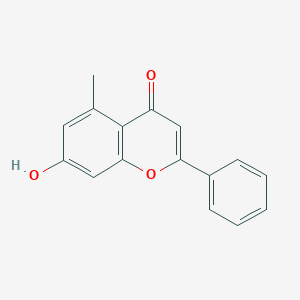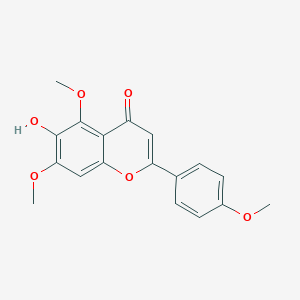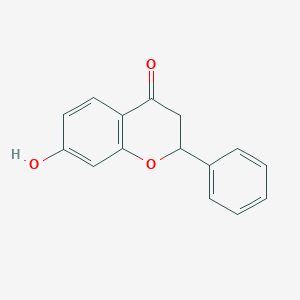
7-Hidroxi flavanona
Descripción general
Descripción
7-Hidroxi-2-fenilcromano-4-ona, también conocido como 7-hidroxi-flavanona, es un compuesto flavonoides con la fórmula molecular C15H12O3. Pertenece a la clase de heterociclos que contienen oxígeno y se caracteriza por un marco de cromano-4-ona. Este compuesto es significativo debido a su presencia en varios compuestos medicinales y sintéticos, exhibiendo una amplia gama de actividades biológicas y farmacéuticas .
Aplicaciones Científicas De Investigación
7-Hidroxi-2-fenilcromano-4-ona tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Estudiado por sus propiedades antioxidantes y antiinflamatorias.
Medicina: Investigado por sus posibles efectos terapéuticos, incluidas las actividades anticancerígenas y antimicrobianas.
Safety and Hazards
Direcciones Futuras
The present study aims to synthesize novel 7-hydroxyflavanone derived compounds and assess their biological activity . The secondary metabolites of the aerial parts of Zornia brasiliensis Vogel, Fabaceae, and the biological activity of one of these secondary metabolites were characterized . The pharmacological properties of 2’-hydroxyflavone (2’-HF) and 2’-hydroxyflavanone (2’-HFa) are detailed .
Mecanismo De Acción
El mecanismo de acción de 7-hidroxi-2-fenilcromano-4-ona implica su interacción con varios objetivos moleculares y vías. Ejerce sus efectos principalmente a través de:
Actividad antioxidante: Barrido de radicales libres y reducción del estrés oxidativo.
Actividad antiinflamatoria: Inhibición de la producción de citoquinas proinflamatorias.
Actividad antimicrobiana: Disrupción de las membranas celulares microbianas e inhibición de la actividad enzimática.
Análisis Bioquímico
Biochemical Properties
7-Hydroxyflavanone interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to interact with the enzyme sterol 14-α demethylase and DNA gyrase B . These interactions are crucial for its biological activity .
Cellular Effects
7-Hydroxyflavanone has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 7-Hydroxyflavanone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Hydroxyflavanone change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of 7-Hydroxyflavanone vary with different dosages in animal models. Studies on threshold effects and any toxic or adverse effects at high doses are ongoing .
Metabolic Pathways
7-Hydroxyflavanone is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
7-Hydroxyflavanone is transported and distributed within cells and tissues. The specifics of its interaction with transporters or binding proteins, as well as its effects on localization or accumulation, are areas of active research .
Subcellular Localization
The subcellular localization of 7-Hydroxyflavanone and its effects on activity or function are currently being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 7-hidroxi-2-fenilcromano-4-ona típicamente implica la ciclización de precursores apropiados bajo condiciones específicas. Un método común incluye el uso de 2'-hidroxiacetofenona y benzaldehído en presencia de una base, seguido de la ciclización para formar la estructura de cromanona. Las condiciones de reacción a menudo implican calentamiento y el uso de catalizadores para facilitar el proceso de ciclización .
Métodos de producción industrial
La producción industrial de 7-hidroxi-2-fenilcromano-4-ona puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimiza para mayores rendimientos y rentabilidad. El uso de reactores de flujo continuo y sistemas catalíticos avanzados puede mejorar la eficiencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
7-Hidroxi-2-fenilcromano-4-ona sufre varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar quinonas.
Reducción: El grupo carbonilo se puede reducir para formar alcoholes.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrófila.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo se usan comúnmente.
Reducción: Borohidruro de sodio o hidruro de aluminio y litio son agentes reductores típicos.
Sustitución: Halogenos, agentes nitrantes y agentes sulfonantes se utilizan para reacciones de sustitución electrófila.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen quinonas, alcoholes y varios derivados sustituidos, dependiendo de los reactivos y condiciones específicas utilizados .
Comparación Con Compuestos Similares
Compuestos similares
- 7-Hidroxi-flavonona
- 7,8-Dihidroxi-flavonona
- 7-Hidroxi-4-metilcumarina
Singularidad
7-Hidroxi-2-fenilcromano-4-ona es único debido a su marco específico de cromano-4-ona, que imparte actividades biológicas distintas en comparación con otros compuestos similares. Su grupo hidroxilo en la posición 7 y el grupo fenilo en la posición 2 contribuyen a sus propiedades químicas y reactividad únicas .
Propiedades
IUPAC Name |
7-hydroxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,14,16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAJPHCXKPCPQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022430 | |
| Record name | 7-Hydroxyflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6515-36-2 | |
| Record name | 7-Hydroxyflavanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6515-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxyflavanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxyflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxyflavanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-HYDROXYFLAVANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC64495H41 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


